2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Catalog No.
S678483
CAS No.
85003-78-7
M.F
C8H7N3OS
M. Wt
193.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

CAS Number

85003-78-7

Product Name

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)phenol

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11)

InChI Key

HZGMYJKHGDYTGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)O

Urease Inhibitor

Electrosynthesis of New 1,3,4-Thiadiazole Derivatives

Anticancer Agents

Synthesis of New Amines Exhibiting Anti-convulsant Activity

Induction of Apoptosis in Tumor Cells

Synthesis of Indole Derivatives

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Synthesis of Drugs Containing 1,2,4-triazole Moiety

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is an organic compound characterized by the presence of a thiadiazole ring and a phenolic group. The molecular structure comprises a phenolic moiety substituted with a 5-amino-1,3,4-thiadiazole group at the ortho position. This compound is notable for its potential biological activities and applications in medicinal chemistry. The thiadiazole ring contributes to the compound's unique properties, such as its ability to participate in various

The chemical reactivity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol can be attributed to both the amino group and the hydroxyl group present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The phenolic hydroxyl group can donate a proton, making it reactive in acid-base chemistry.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, such as Mannich bases or derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

Research indicates that 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol exhibits significant biological activities, particularly antimicrobial and anti-inflammatory effects. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. Additionally, the compound's structure allows it to interact with biological targets involved in inflammatory pathways, leading to potential therapeutic uses in conditions characterized by inflammation.

Several synthetic routes have been developed to produce 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazine derivatives and carbon disulfide, cyclization can yield the thiadiazole ring.
  • Substitution Reactions: The introduction of the phenolic group can be achieved through electrophilic aromatic substitution techniques.
  • One-Pot Synthesis: Recent methodologies focus on one-pot synthesis strategies that streamline the process by combining multiple reaction steps into a single procedure.

These methods allow for efficient synthesis while providing opportunities for creating various derivatives.

The applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol are diverse and include:

  • Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it is explored as a lead compound for new drug formulations.
  • Agricultural Chemistry: The compound may also find use in developing agrochemicals aimed at controlling plant pathogens.
  • Material Science: Its unique chemical properties could be harnessed in creating novel materials or coatings with specific functionalities.

Interaction studies involving 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes relevant to disease processes.
  • In Vitro Assays: To evaluate its efficacy against specific pathogens or inflammatory mediators.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural features with 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1,3,4-thiadiazoleContains a thiadiazole ringLacks phenolic substitution; primarily studied for antimicrobial activity .
2-HydroxybenzothiazoleSimilar phenolic structure but with thiazoleExhibits different biological activities related to cancer therapy .
2-(5-Methylthiadiazol-2-yl)phenolMethyl substitution on thiadiazoleShows enhanced lipophilicity affecting bioavailability .

These compounds highlight the uniqueness of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol through its specific combination of functional groups that contribute to its distinctive biological activities and potential applications.

XLogP3

1.3

Dates

Last modified: 08-15-2023

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